molecular formula C6H2Br2INO2 B1589594 1,3-Dibromo-2-iodo-5-nitrobenzene CAS No. 98137-96-3

1,3-Dibromo-2-iodo-5-nitrobenzene

Cat. No. B1589594
CAS RN: 98137-96-3
M. Wt: 406.8 g/mol
InChI Key: ZTLNIHDUCWPSGZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-iodo-5-nitrobenzene is a chemical compound with the molecular formula C6H2Br2INO2 . It has a molecular weight of 406.8 . This compound is a derivative of benzene, which is a simple aromatic ring (C6H6). In this derivative, two hydrogen atoms in benzene are replaced by bromine atoms, one by an iodine atom, and one by a nitro group (NO2) .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-iodo-5-nitrobenzene involves a benzene ring with two bromine atoms, one iodine atom, and one nitro group attached. The placement of these groups on the benzene ring can significantly affect the molecule’s properties . For example, the substitution of one bromine atom by an iodine atom can dramatically change the packing structure, affording a more complex network of halogen contacts .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

1,3-Dibromo-2-iodo-5-nitrobenzene has been studied for its crystal structure and intermolecular interactions. The compound crystallizes in a specific space group and features unique nonbonded close contacts between molecules. The size of the halogen atom significantly affects these interactions. This compound, along with its analogs, demonstrates notable π-stacked interactions and cohesive attractions between molecules, which are crucial for understanding molecular packing in crystal engineering (Bosch, Bowling, & Speetzen, 2022).

Antifungal Activity

Research has highlighted the potential antifungal properties of 1,3-dibromo-2-iodo-5-nitrobenzene. This compound has been tested against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. Its effectiveness warrants further exploration in the field of antifungal agents (Gershon, McNeil, Parmegiani, & Godfrey, 1971).

Nonlinear Optical Applications

The compound's derivatives have been examined for their nonlinear optical properties. Studies involve growing crystals using various methods and analyzing their structural and optical characteristics. These properties make them potentially suitable for applications in nonlinear optics, a field relevant to photonics and telecommunications (Vijaya Kumar, Srinivasan, Dinagaran, & Balaji, 2016).

Safety And Hazards

While specific safety and hazard information for 1,3-Dibromo-2-iodo-5-nitrobenzene is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,3-dibromo-2-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLNIHDUCWPSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436261
Record name 1,3-DIBROMO-2-IODO-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-iodo-5-nitrobenzene

CAS RN

98137-96-3
Record name 1,3-DIBROMO-2-IODO-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylformamide (4 L) and trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester (1135 g, 2.65 moles) were charged into a 22 L jacketed vessel equipped with a mechanical stirrer, a condenser, and a nitrogen purge. Sodium iodide (1595 g, 10.64 moles) was added to the reaction mixture in portions while maintaining the reaction temperature below 25° C. The reaction mixture was then heated to 100° C. and monitored for completion by HPLC. Upon completion, the reaction mixture was cooled to 0° C. Water (4 L) was added while maintaining the temperature below 14° C. The reaction mixture was stirred for 30 min, then filtered and washed with water (1.5 L). The resultant solid product was dried overnight by evaporation under air flow at room temperature to yield 1,3-dibromo-2-iodo-5-nitrobenzene (892.7 g, 82.9%). The product may optionally be purified further by recrystallization from ethanol.
Quantity
4 L
Type
reactant
Reaction Step One
Name
trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester
Quantity
1135 g
Type
reactant
Reaction Step One
Quantity
1595 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JA Romero, G Aguirre Hernández… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title trihalogenated nitrobenzene derivatives, C6H2Br3NO2 and C6H2Br2INO2, crystallize in triclinic and monoclinic cells, respectively, with two molecules per asymmetric unit in …
Number of citations: 6 scripts.iucr.org
RR Ternavisk, VS Duarte, JMF Custódio… - Journal of Molecular …, 2020 - Springer
Halogen bonding is a noncovalent interaction that has attracted great attention because of its importance in several areas, such as photonics, nonlinear optics, pharmaceutical products, …
Number of citations: 2 link.springer.com
ERT Tiekink - Crystals, 2021 - mdpi.com
The Cambridge Structural Database was surveyed for crystals featuring I⋯Br secondary-bonding in their supramolecular assemblies occurring independently of other obvious …
Number of citations: 7 www.mdpi.com
S Kitamura, KL Hvorecny, J Niu… - Journal of medicinal …, 2016 - ACS Publications
The virulence factor cystic fibrosis transmembrane conductance regulator (CFTR) inhibitory factor (Cif) is secreted by Pseudomonas aeruginosa and is the founding member of a distinct …
Number of citations: 26 pubs.acs.org
P Manana, EC Hosten, R Betz - Zeitschrift für Kristallographie-New …, 2021 - degruyter.com
Redetermination of the crystal structure of 3-bromonitrobenzene at 200 K, C6H4BrNO2 – temperature effects on cell constants Skip to content Should you have institutional access? …
Number of citations: 2 www.degruyter.com
EC Commun - Tetrahedron Lett, 2015 - cgiqtectijuana.mx
1, 2, 3-Benzotriazinones were synthesized in excellent yields by the reaction of 2-(o-aminophenyl) oxazolines and isoamyl nitrite in methanol. The crystal structure of the acetyl …
Number of citations: 0 www.cgiqtectijuana.mx

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